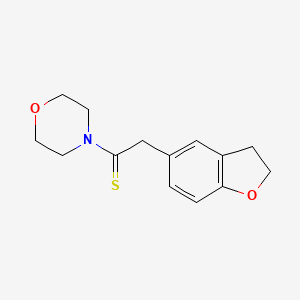

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Overview

Description

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Scientific Research Applications

-

Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones

- Application: This study focuses on the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones via an environmentally adequate and viable protocol .

- Method: The compounds were characterized by analytical methods; proton magnetic resonance (PMR), carbon magnetic resonance (CMR) .

- Results: The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation between the synthesized compounds .

-

DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones

- Application: This report analyzes three chalcones with a 2,3-dihydrobenzofuran linkage by applying the density functional theory (DFT) and B3LYP approach .

- Method: Spectroscopic and theoretical analyses were used to examine the structures of these three chalcones .

- Results: The HOMO-LUMO energy of the chalcone molecules was determined. Chemical reactivity parameters and molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .

-

Synthesis, Crystal Structure, and DFT Study of Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate

- Application: The target compound was synthesized by a two-step reaction .

- Method: A single crystal of this compound was grown in a suitable solvent system, the structure of this compound was confirmed by 1 H and 13 C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .

- Results: The structure of the synthesized compound was confirmed .

-

Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents

- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .

- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .

- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .

-

Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents

- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .

- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .

- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .

properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYKWNXAKNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

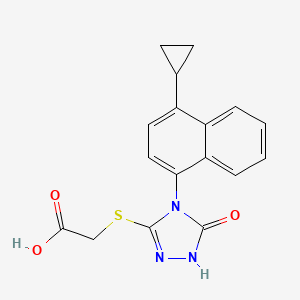

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)